5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide
Overview
Description
Thiazoles are a type of heterocyclic organic compound that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . The difluorophenyl group is a fluorinated acetophenone .
Synthesis Analysis
The synthesis of thiazole derivatives often involves vigorous reaction conditions and the use of solvents and catalysts . To overcome these shortcomings, eco-friendly methods such as microwave irradiation technique are commonly used .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
The C-5 atom of the thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Recent investigations in medicinal chemistry have highlighted the importance of heterocyclic compounds, especially phenothiazines and pyrazine derivatives, due to their diverse biological activities. Phenothiazine derivatives exhibit promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities stem from interactions with various biological systems, including cell lines, bacteria, viruses, parasites, and laboratory animals, as well as monolayer and bilayer membranes. The phenothiazine core, in particular, has been identified as a potent pharmacophoric moiety, offering a rich source for the development of new compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).
Antitubercular Activity of Heterocyclic Derivatives
Derivatives of isonicotinoylhydrazinecarboxamide and 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, including N'-(E)-heteroaromatic-isonicotino-hydrazide and 1-(7-chloroquinolin-4-yl)-2-[(heteroaromatic)methylene]hydrazone derivatives, have been evaluated for their in vitro antitubercular activity. Some of these compounds exhibited significant antimycobacterial activity and were non-cytotoxic, showing potential as leads for new antitubercular compounds (Asif, 2014).
Synthetic Versatility of Heterocyclic Compounds
The reactivity and versatility of certain heterocyclic compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, make them valuable building blocks for synthesizing a wide range of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds have significant implications in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Pyrazine Derivatives in Synthesis and Pharmacology
Pyrazine derivatives are prominent in various pharmacological domains due to their diverse biological properties. They have been evaluated for their antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral effects. The constant development of new pyrazine derivatives underscores the dynamic nature of research in this area, with a focus on rationalizing biological activities to develop more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).
properties
IUPAC Name |
5-[[(3,4-difluorophenyl)sulfonylamino]methyl]-6-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O3S2/c1-10-16(9-24-30(27,28)13-3-4-14(19)15(20)5-13)22-8-17(25-10)18(26)23-7-12-6-21-11(2)29-12/h3-6,8,24H,7,9H2,1-2H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXSPNTWOSSNMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=CN=C(S3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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